Cas no 1214353-44-2 (4-fluoro-3-phenylbenzene-1-sulfonyl chloride)

4-Fluoro-3-phenylbenzene-1-sulfonyl chloride is a sulfonyl chloride derivative characterized by its fluoro and phenyl substituents on the benzene ring. This compound serves as a versatile intermediate in organic synthesis, particularly in the preparation of sulfonamides and sulfonate esters through nucleophilic substitution reactions. The electron-withdrawing fluorine atom enhances reactivity, while the phenyl group contributes to structural diversity in downstream applications. It is commonly employed in pharmaceutical and agrochemical research for constructing sulfonyl-based scaffolds. The compound should be handled under inert conditions due to its moisture sensitivity. Its well-defined reactivity profile makes it a valuable reagent for selective functionalization in complex molecule synthesis.
4-fluoro-3-phenylbenzene-1-sulfonyl chloride structure
1214353-44-2 structure
商品名:4-fluoro-3-phenylbenzene-1-sulfonyl chloride
CAS番号:1214353-44-2
MF:C12H8ClFO2S
メガワット:270.707124710083
CID:6031946
PubChem ID:46314812

4-fluoro-3-phenylbenzene-1-sulfonyl chloride 化学的及び物理的性質

名前と識別子

    • 4-fluoro-3-phenylbenzene-1-sulfonyl chloride
    • 4-Fluoro-3-biphenylsulfonyl chloride
    • [1,1'-Biphenyl]-3-sulfonyl chloride, 6-fluoro-
    • EN300-1457775
    • 1214353-44-2
    • 6-Fluoro-[1,1'-biphenyl]-3-sulfonyl chloride
    • インチ: 1S/C12H8ClFO2S/c13-17(15,16)10-6-7-12(14)11(8-10)9-4-2-1-3-5-9/h1-8H
    • InChIKey: MEXPYBUYTLKPFV-UHFFFAOYSA-N
    • ほほえんだ: C1(C2=CC=CC=C2)=C(F)C=CC(S(Cl)(=O)=O)=C1

計算された属性

  • せいみつぶんしりょう: 269.9917565g/mol
  • どういたいしつりょう: 269.9917565g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 0
  • 水素結合受容体数: 3
  • 重原子数: 17
  • 回転可能化学結合数: 2
  • 複雑さ: 346
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • トポロジー分子極性表面積: 42.5Ų
  • 疎水性パラメータ計算基準値(XlogP): 3.7

じっけんとくせい

  • 密度みつど: 1.384±0.06 g/cm3(Predicted)
  • ふってん: 395.5±30.0 °C(Predicted)

4-fluoro-3-phenylbenzene-1-sulfonyl chloride 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Enamine
EN300-1457775-0.05g
4-fluoro-3-phenylbenzene-1-sulfonyl chloride
1214353-44-2
0.05g
$612.0 2023-05-23
Enamine
EN300-1457775-50mg
4-fluoro-3-phenylbenzene-1-sulfonyl chloride
1214353-44-2
50mg
$612.0 2023-09-29
Enamine
EN300-1457775-2.5g
4-fluoro-3-phenylbenzene-1-sulfonyl chloride
1214353-44-2
2.5g
$1428.0 2023-05-23
Enamine
EN300-1457775-1.0g
4-fluoro-3-phenylbenzene-1-sulfonyl chloride
1214353-44-2
1g
$728.0 2023-05-23
Enamine
EN300-1457775-10.0g
4-fluoro-3-phenylbenzene-1-sulfonyl chloride
1214353-44-2
10g
$3131.0 2023-05-23
Enamine
EN300-1457775-0.5g
4-fluoro-3-phenylbenzene-1-sulfonyl chloride
1214353-44-2
0.5g
$699.0 2023-05-23
Enamine
EN300-1457775-5.0g
4-fluoro-3-phenylbenzene-1-sulfonyl chloride
1214353-44-2
5g
$2110.0 2023-05-23
Enamine
EN300-1457775-2500mg
4-fluoro-3-phenylbenzene-1-sulfonyl chloride
1214353-44-2
2500mg
$1428.0 2023-09-29
Enamine
EN300-1457775-1000mg
4-fluoro-3-phenylbenzene-1-sulfonyl chloride
1214353-44-2
1000mg
$728.0 2023-09-29
Enamine
EN300-1457775-5000mg
4-fluoro-3-phenylbenzene-1-sulfonyl chloride
1214353-44-2
5000mg
$2110.0 2023-09-29

4-fluoro-3-phenylbenzene-1-sulfonyl chloride 関連文献

4-fluoro-3-phenylbenzene-1-sulfonyl chlorideに関する追加情報

Introduction to 4-fluoro-3-phenylbenzene-1-sulfonyl chloride (CAS No: 1214353-44-2)

4-fluoro-3-phenylbenzene-1-sulfonyl chloride, identified by the Chemical Abstracts Service Number (CAS No) 1214353-44-2, is a specialized organic compound that has garnered significant attention in the field of pharmaceutical and chemical research. This compound belongs to the class of sulfonyl chlorides, which are widely recognized for their utility as intermediates in the synthesis of various biologically active molecules. The presence of both a fluoro substituent and a phenyl group in its structure imparts unique electronic and steric properties, making it a valuable building block for medicinal chemists and synthetic organic chemists alike.

The fluoro group, known for its ability to modulate metabolic stability, bioavailability, and binding affinity, plays a crucial role in the design of modern pharmaceuticals. Compounds containing fluorine atoms are often more resistant to enzymatic degradation and can exhibit improved pharmacokinetic profiles. In contrast, the phenyl group contributes to the hydrophobicity of the molecule, influencing its solubility and interaction with biological targets. The combination of these two functional groups in 4-fluoro-3-phenylbenzene-1-sulfonyl chloride makes it an attractive candidate for further derivatization and exploration in drug discovery.

The sulfonyl chloride moiety is particularly noteworthy due to its reactivity in forming sulfonamides, sulfonates, and other heterocyclic compounds. This reactivity is harnessed in numerous synthetic pathways, enabling the construction of complex molecular architectures. The electrophilic nature of the sulfonyl chloride group allows for nucleophilic substitution reactions, which are fundamental in constructing carbon-carbon and carbon-heteroatom bonds. These characteristics make 4-fluoro-3-phenylbenzene-1-sulfonyl chloride a versatile intermediate in the synthesis of agrochemicals, dyes, and specialty chemicals.

In recent years, there has been a surge in research focused on developing novel sulfonyl chloride derivatives for therapeutic applications. The fluoro substituent's ability to enhance binding interactions with biological receptors has been leveraged in the design of kinase inhibitors, antiviral agents, and anti-inflammatory drugs. For instance, studies have demonstrated that fluorinated sulfonyl chlorides can improve the selectivity and potency of small-molecule drugs by altering their electronic distribution and steric environment. The structural motif present in 4-fluoro-3-phenylbenzene-1-sulfonyl chloride aligns well with these trends, offering a promising scaffold for further innovation.

The pharmaceutical industry has increasingly recognized the importance of sulfonyl chlorides as key intermediates in drug development. These compounds serve as precursors for synthesizing sulfonamide-based drugs, which are known for their broad spectrum of biological activities. Notably, sulfonyl chlorides can be converted into sulfonamides through nucleophilic aromatic substitution or reaction with secondary amines. This transformation is particularly relevant in developing antibiotics, diabetes medications, and anticonvulsants. The availability of 4-fluoro-3-phenylbenzene-1-sulfonyl chloride provides researchers with a convenient starting point for generating novel sulfonamide derivatives with tailored pharmacological properties.

Advances in synthetic methodologies have further enhanced the utility of sulfonyl chlorides like 4-fluoro-3-phenylbenzene-1-sulfonyl chloride. Modern techniques such as transition-metal-catalyzed cross-coupling reactions allow for efficient functionalization at multiple positions within the molecule. These methods enable chemists to introduce additional substituents or modify existing ones with high precision. Additionally, green chemistry principles have led to the development of more sustainable synthetic routes, reducing waste and improving atom economy. Such innovations underscore the importance of this compound as a cornerstone in modern organic synthesis.

The agrochemical sector also benefits from sulfonyl chloride intermediates like 4-fluoro-3-phenylbenzene-1-sulfonyl chloride. Sulfonylurea herbicides, which are widely used due to their high efficacy and low environmental impact, rely on sulfonyl chloride precursors for their synthesis. The unique properties imparted by the fluoro and phenyl groups contribute to the herbicidal activity by disrupting essential plant metabolic pathways. Ongoing research aims to develop next-generation agrochemicals that are even more selective and environmentally friendly, highlighting the continued relevance of this compound in agricultural science.

In conclusion,4-fluoro-3-phenylbenzene-1-sulfonyl chloride (CAS No: 1214353-44-2) represents a significant advancement in chemical synthesis with far-reaching implications across multiple industries. Its structural features—comprising both a fluoro group and a phenyl ring—enhance its versatility as an intermediate for pharmaceuticals, agrochemicals, and specialty chemicals. The reactivity of its sulfonyl chloride moiety opens doors for innovative synthetic strategies that align with contemporary scientific trends toward sustainability and efficiency.

As research continues to uncover new applications for this compound,4-fluoro-3-phenylbenzene-1-sulfonyl chloride is poised to play an increasingly important role in drug discovery and industrial chemistry. Its ability to serve as a precursor for biologically active molecules underscores its value as a chemical building block. By leveraging its unique properties, scientists can develop novel compounds that address unmet medical needs while adhering to stringent environmental standards.

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